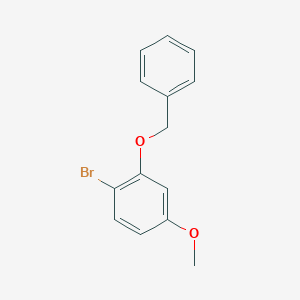
1-Bromo-4-methoxy-2-phenylmethoxybenzene
Cat. No. B117892
Key on ui cas rn:
150356-67-5
M. Wt: 293.15 g/mol
InChI Key: GPNMWTHCRMWAFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06355813B1
Procedure details


A 2 L three-necked flask equipped with thermometer, reflux condenser and mechanical stirrer was charged with 1-bromo4-methoxy-2-(phenylmethoxy)benzene (43.0 g, 0.147 mol), anhydrous THF (600 mL) under nitrogen. Magnesium turnings (4.2 g, 0.17 mol) and 1,2-dibromoethane (0.5 mL, 6 mmol) was then added and the mixture heated to reflux. After 1.5 h, the reaction was cooled to −78° C. and B(OMe)3 (33.4 mL, 0.294 mol) added dropwise while maintaining an internal temperature below −60° C. Upon complete addition, the reaction was quenched with 5% HCl (15 mL) to pH=3.0, partioned with EtOAc (100 mL), the organic phase separated, washed with brine (100 mL), dried (MgSO4) and concentrated in vacuo giving a pale yellow solid. The solid was triturated with hexane (90 mL), filtered and dried to afford [4-methoxy-2(phenylmethoxy)phenyl]boronic acid as a pale white solid (32 g, 85%): mp 127.0-129.0° C.; 1H NMR δ7.8 (d, 3=8.2 Hz, 1H), 7.5-7.3 (m, 5H), 6.6 (dd, J=8.2, 2.7 Hz, 1H), 6.55 (d, J=5 Hz, 1H), 5.65 (s, 2H), 5.15 (s, 2H), 3.85 (s, 3H).





Yield
85%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[O:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[Mg].[B:19](OC)([O:22]C)[O:20]C>BrCCBr.C1COCC1>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([B:19]([OH:22])[OH:20])=[C:3]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
43 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C=C1)OC)OCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
4.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
catalyst
|
|
Smiles
|
BrCCBr
|
Step Three
|
Name
|
|
|
Quantity
|
33.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(OC)(OC)OC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 2 L three-necked flask equipped with thermometer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser and mechanical stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture heated to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining an internal temperature below −60° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Upon complete addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction was quenched with 5% HCl (15 mL) to pH=3.0
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine (100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
giving a pale yellow solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was triturated with hexane (90 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC(=C(C=C1)B(O)O)OCC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 32 g | |
| YIELD: PERCENTYIELD | 85% | |
| YIELD: CALCULATEDPERCENTYIELD | 84.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
